Acetoin
Overview
Description
Acetoin, also known as 3-hydroxybutanone or acetyl methyl carbinol, is an organic compound with the formula CH3CH(OH)C(O)CH3 . It is a colorless or pale yellow to green-yellow liquid with a pleasant buttery odor . It is a versatile compound used widely in several applications, owing to its organoleptic properties and its function as a biochemical intermediate .
Synthesis Analysis
This compound is naturally produced by a variety of microorganisms as a byproduct of their metabolic processes . Industrial production involves the fermentation of certain types of bacteria such as Bacillus subtilis and Enterobacter aerogenes . These bacteria have an enzyme known as acetolactate synthase, which is capable of catalyzing the formation of this compound from pyruvate, a key compound in the metabolic pathway of most organisms . In a study, all known this compound synthesis routes were analyzed, and the optimal α-acetolactate (α-AL) pathway was constructed for green and efficient enzymatic synthesis of (3 R)-acetoin from pyruvate .
Molecular Structure Analysis
This compound is a chiral molecule, which means it can exist in two isomeric forms that are mirror images of each other, known as enantiomers . In nature, it typically exists as a racemic mixture of these two forms . It is chemically classified as a ketone and an alcohol, containing both a carbonyl group (=O) and a hydroxyl group (-OH) in its structure .
Chemical Reactions Analysis
The metabolic responses of B. licheniformis to this compound stress were as follows: (i) pentose phosphate pathway and tricarboxylic acid (TCA) cycle were negatively affected by this compound stress. In turn, glyoxylate cycle was activated to supply malic acid .
Physical and Chemical Properties Analysis
This compound is soluble in water, alcohol, and ether, and its boiling point is 148°C . It is chemically classified as a ketone and an alcohol, containing both a carbonyl group (=O) and a hydroxyl group (-OH) in its structure .
Scientific Research Applications
1. Bio-based Platform Chemical
Acetoin is identified as a promising bio-based platform chemical, with applications in foods, cigarettes, cosmetics, detergents, chemical synthesis, plant growth promoters, and biological pest controls. It's largely used for its flavor and fragrance properties. Studies highlight the importance of this compound and its reduced form, 2,3-butanediol, in the context of renewable biomass biosynthesis, offering a guide for screening competitive this compound producers and improving productivity through genetic engineering, medium optimization, and process control (Xiao & Lu, 2014).
2. This compound Production in Saccharomyces cerevisiae
Efficient this compound production has been demonstrated in Saccharomyces cerevisiae by modifying specific genes and overexpressing others, leading to significant this compound production with a yield of 0.44 g/g glucose (Bae, Kim, & Hahn, 2016).
3. Enhanced Production of Optical (S)-Acetoin
Optical (S)-acetoin, used in asymmetric synthesis of pharmaceuticals and as a breath biomarker for early lung cancer diagnosis, can be produced efficiently through engineered Escherichia coli with in situ-NADH regeneration systems. This approach yields a high concentration of (S)-acetoin with 99.5% enantiomeric purity (Li et al., 2018).
4. This compound in Agriculture and Chemical Industry
This compound serves as an important precursor in the synthesis of 2,3-butanediol, liquid hydrocarbon fuels, and heterocyclic compounds. Its biological production via methods like whole-cell biocatalysis and microbial fermentation is gaining traction due to the scarcity of fossil resources (Cui et al., 2021).
5. Metabolic Pathways and Engineering in Bacteria
This compound metabolism in bacteria has been extensively studied, with a focus on synthesis pathways, physiological roles, catabolic aspects, and genetic engineering applications. This understanding helps in better utilization of microbes for this compound production (Xiao & Xu, 2007).
6. Compartmentalizing Metabolic Pathway in Yeast
In Candida glabrata, a heterologous this compound pathway targeted into the mitochondria significantly increased this compound yield, offering insights into metabolic engineering for this compound production (Li, Liu, & Chen, 2015).
7. This compound from Lignocellulosic Resources
Enterobacter cloacae engineered to utilize lignocellulosic hydrolysate efficiently produced this compound, demonstrating the potential for sustainable and environment-friendly biotechnological synthesis (Zhang et al., 2016).
8. Fermentative Production and Fermentation Control
Studies on Bacillus licheniformis show that optimizing metabolic engineering and fermentation conditions can significantly enhance this compound production, demonstrating efficient approaches for industrial-scale production (Li et al., 2017).
9. This compound in Food Flavoring
This compound is a common food flavor additive, with research focusing on its origins, natural existence, physiological roles, synthesis pathways, nonenzymatic reactions, and determination methods in foods (Xiao & Lu, 2014).
10. Biotechnological Production of (S)-Acetoin
Recent advances in biotechnological routes for (S)-acetoin production, a high-value chiral compound used in syntheses of optically active drugs, have been summarized, highlighting strategies, constraints, and future prospects (Xie, Li, & Huang, 2019).
Mechanism of Action
Owing to its neutral nature, production and excretion of acetoin during exponential growth prevents over-acidification of the cytoplasm and the surrounding medium that would result from accumulation of acidic metabolic products, such as acetic acid and citric acid . The conversion of this compound into acetyl-CoA is catalyzed by the this compound dehydrogenase complex, following a mechanism largely analogous to the pyruvate dehydrogenase complex .
Future Directions
This process therefore opens the possibility to achieve easy, efficient, economical and environmentally-friendly production of (3R)-acetoin via microbial fermentation in the near future . Acetoin, especially the optically pure (3S)- or (3R)-enantiomer, is a high-value-added bio-based platform chemical and important potential pharmaceutical .
Properties
IUPAC Name |
3-hydroxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWKJAVDOGWPAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Record name | ACETYL METHYL CARBINOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2291 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024399 | |
Record name | Acetoin | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetyl methyl carbinol appears as a light-yellow colored liquid that can form a crystalline solid when it dimerizes. Slightly denser than water. Hence sinks in water. Used to make other chemicals., Slightly yellow liquid; [Hawley] Forms solid dimer (C8H16O4) on standing or treatment with granulated zinc; [Merck Index] Slightly yellow liquid or paste; mp = 15 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid (monomer), or white crystalline powder (dimer) with a buttery odour, A light-yellow colored liquid. | |
Record name | ACETYL METHYL CARBINOL | |
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Record name | Acetoin | |
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Record name | Acetoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |
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Record name | Acetoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |
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Record name | ACETOIN | |
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Boiling Point |
148 °C at 760 mm Hg, 147.00 to 148.00 °C. @ 760.00 mm Hg, 298.4 °F | |
Record name | ACETOIN | |
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Record name | Acetoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |
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Record name | ACETOIN | |
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Flash Point |
41 °C, 106 °F | |
Record name | Acetoin | |
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Record name | ACETOIN | |
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Solubility |
Sparingly soluble in ether, petroleum ether, Soluble in alcohol, slightly soluble in ether., Miscible with alcohol, propylene glycol; insoluble in vegetable oil, Miscible in water., 1000 mg/mL at 20 °C, insoluble in vegetable oils; miscible with alcohol, water, propylene glycol | |
Record name | ACETOIN | |
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Record name | Acetoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |
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Record name | Acetoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |
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Density |
0.9972 g/cu cm at 17 °C, 1.005-1.019 | |
Record name | ACETOIN | |
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Record name | Acetoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |
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Vapor Pressure |
2.69 [mmHg], 2.7X10+0 at 25 °C /Estimated/, 2.7x10 (est) | |
Record name | Acetoin | |
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Record name | ACETOIN | |
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Color/Form |
Slightly yellow liquid or crystals | |
CAS No. |
513-86-0, 51555-24-9 | |
Record name | ACETYL METHYL CARBINOL | |
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Record name | Acetoin | |
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Record name | Acetoin | |
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Record name | acetoin | |
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Record name | 2-Butanone, 3-hydroxy- | |
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Record name | Acetoin | |
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Record name | Acetoin | |
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Record name | 3-Hydroxy-2-butanon, Dimer | |
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Melting Point |
15 °C, 59 °F | |
Record name | ACETOIN | |
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Record name | Acetoin | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.